3-(4-Tert-butylphenyl)-2-chloro-1-propene
Overview
Description
3-(4-Tert-butylphenyl)-2-chloro-1-propene is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a chlorinated propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-2-chloro-1-propene can be achieved through several methods. One common approach involves the alkylation of phenol with isobutene to produce 4-tert-butylphenol, followed by chlorination and subsequent reaction with propene . Another method involves the Claisen-Schmidt condensation reaction under microwave irradiation, which provides a selective and efficient route to the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and chlorination processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be cost-effective and scalable to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-2-chloro-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorinated propene to a more saturated hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Major Products Formed
Oxidation: Formation of 3-(4-tert-butylphenyl)-2-propanone.
Reduction: Formation of 3-(4-tert-butylphenyl)-propane.
Substitution: Formation of 3-(4-tert-butylphenyl)-2-methoxypropene.
Scientific Research Applications
3-(4-Tert-butylphenyl)-2-chloro-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-2-chloro-1-propene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl group influences the reactivity of the phenyl ring . Additionally, the chlorinated propene chain can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-Butylphenyl)-2-methylpropanal: Similar in structure but with a methyl group instead of a chlorine atom.
4-tert-Butylphenylacetylene: Contains an acetylene group instead of a chlorinated propene chain.
4-tert-Butylphenol: Lacks the propene chain and is a simpler phenolic compound.
Uniqueness
3-(4-Tert-butylphenyl)-2-chloro-1-propene is unique due to its combination of a tert-butyl-substituted phenyl ring and a chlorinated propene chain
Properties
IUPAC Name |
1-tert-butyl-4-(2-chloroprop-2-enyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZLJDYCOFFKQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204995 | |
Record name | 1-(2-Chloro-2-propen-1-yl)-4-(1,1-dimethylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501204995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-70-3 | |
Record name | 1-(2-Chloro-2-propen-1-yl)-4-(1,1-dimethylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-2-propen-1-yl)-4-(1,1-dimethylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501204995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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